ML277

Description

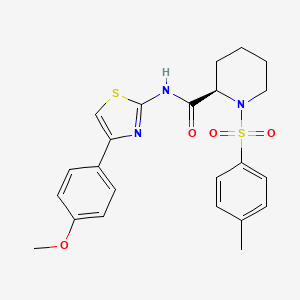

Structure

3D Structure

Properties

IUPAC Name |

(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S2/c1-16-6-12-19(13-7-16)32(28,29)26-14-4-3-5-21(26)22(27)25-23-24-20(15-31-23)17-8-10-18(30-2)11-9-17/h6-13,15,21H,3-5,14H2,1-2H3,(H,24,25,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQNLLVUVDAEHC-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC[C@@H]2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ML277 on KCNQ1 Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated potassium channel KCNQ1, encoded by the KCNQ1 gene, is a critical component of cardiac electrophysiology. It co-assembles with the auxiliary subunit KCNE1 to form the channel responsible for the slow delayed rectifier potassium current (IKs). This current plays a pivotal role in the repolarization phase of the cardiac action potential, particularly in shortening the action potential duration (APD) at high heart rates. Loss-of-function mutations in KCNQ1 diminish the IKs current, leading to a prolongation of the QT interval on an electrocardiogram, a hallmark of Long QT Syndrome (LQTS). This condition predisposes individuals to life-threatening cardiac arrhythmias.

ML277, or (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, has been identified as a novel, potent, and highly selective activator of the KCNQ1 channel. Its ability to enhance KCNQ1 current makes it a valuable pharmacological tool for studying channel gating and a promising lead compound for the development of anti-arrhythmic therapies for LQTS. This guide provides a detailed overview of the mechanism of action of this compound, summarizing key quantitative data and outlining the experimental protocols used for its characterization.

Core Mechanism of Action

This compound acts as a direct activator of the KCNQ1 channel by modulating its gating properties. It enhances the coupling between the voltage-sensing domain (VSD) and the pore domain (PD), ultimately increasing the probability of the channel being in an open state.

Binding Site

Cryo-electron microscopy and mutagenesis studies have revealed that this compound binds to a specific hydrophobic pocket on the KCNQ1 channel. This site, often referred to as the "elbow" pocket, is located at the interface between the VSD and the PD, specifically above the S4-S5 linker of one subunit and adjacent to the S5 and S6 helices of a neighboring subunit. Key residues involved in hydrophobic interactions with this compound include L266, L271 on the S5 helix, and F335 on the S6 helix. Mutation of residues like F335 to alanine significantly reduces the effect of this compound, confirming the location of this binding site.

Effects on Channel Gating and Conductance

The binding of this compound induces several significant changes in KCNQ1 channel function:

-

Increased Current Amplitude: this compound dramatically increases the magnitude of the KCNQ1 current. For instance, at a concentration of 1 µM, this compound was shown to increase the wild-type KCNQ1 current by 89% at a membrane potential of +40 mV.

-

Slowing of Deactivation: The compound significantly slows the rate of channel closure (deactivation) upon repolarization of the membrane. This results in a persistent outward potassium current, contributing to a shorter action potential duration.

-

Modulation of Voltage-Dependence: this compound specifically enhances the pore opening associated with the fully activated state (AO) of the VSD, without significantly affecting the intermediate-open (IO) state. This selective potentiation of the AO state, which naturally activates at more positive potentials, results in a slight rightward shift in the overall conductance-voltage (G-V) relationship. One study observed a shift in the half-activation voltage (V50) of approximately +6.5 mV (from -26.8 mV to -20.3 mV) in the presence of 1 µM this compound.

-

Single-Channel Properties: At the single-channel level, this compound converts the typical flickering openings of KCNQ1 into more discrete, longer-lasting bursts and increases the single-channel amplitude approximately threefold.

Influence of the KCNE1 Subunit

A critical feature of this compound is that its efficacy is dramatically reduced or abolished when KCNQ1 is co-assembled with its auxiliary subunit, KCNE1, in a saturated stoichiometry. The binding of KCNE1 occurs at an interface between VSD and the pore, overlapping with or allosterically modifying the this compound binding site. This competition or allosteric hindrance prevents this compound from effectively activating the KCNQ1/KCNE1 channel complex. However, this compound has been shown to shorten the action potential duration in native cardiomyocytes, suggesting that the KCNQ1:KCNE1 stoichiometry in native tissues may not be fully saturated, leaving some channels susceptible to activation by the compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters describing the effect of this compound on KCNQ1 channels.

| Parameter | Value | Channel Complex | Notes | Citations |

| EC50 | ~260 nM | KCNQ1 | The concentration for half-maximal activation. | |

| Current Increase | 89% increase | KCNQ1 (WT) | Measured at +40 mV with 1 µM this compound. | |

| V50 Shift | +6.5 mV | KCNQ1 | Shift from -26.8 mV to -20.3 mV with 1 µM this compound. | |

| Deactivation Slowing | 289% increase in τ | KCNQ1 | Measured at -120 mV. | |

| Selectivity | >100-fold | KCNQ1 vs KCNQ2/4 | This compound is highly selective for KCNQ1 over other KCNQ subtypes. |

Mandatory Visualizations

Caption: Mechanism of this compound action on the KCNQ1 channel.

Caption: Experimental workflow for characterizing KCNQ1 activators.

Detailed Experimental Protocols

The functional effects of this compound on KCNQ1 channels are primarily investigated using two key methodologies: whole-cell patch-clamp electrophysiology and rubidium flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides high-resolution, real-time measurement of the ionic currents passing through KCNQ1 channels in the membrane of a single cell.

1. Cell Preparation:

-

Chinese Hamster Ovary (CHO) cells or Xenopus oocytes are commonly used.

-

Cells are transiently or stably transfected with plasmids encoding human KCNQ1. For studies of the IKs channel, a separate plasmid for KCNE1 is co-transfected.

-

Cells are cultured for 24-48 hours post-transfection to allow for protein expression.

2. Recording Setup:

-

An inverted microscope is used to visualize the cells.

-

A micropipette puller is used to fabricate glass recording electrodes with a resistance of 2-5 MΩ when filled with internal solution.

-

A micromanipulator positions the electrode onto a single, isolated cell.

-

An amplifier and digitizer (e.g., Axopatch, Digidata) are used to control membrane voltage and record currents.

3. Solutions:

-

External (Bath) Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): e.g., 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

-

Compound Application: A stock solution of this compound is prepared in DMSO and then diluted to the final desired concentration (e.g., 1 µM) in the external solution. The solution is perfused into the recording chamber.

4. Voltage-Clamp Protocol:

-

The cell membrane is held at a negative potential, typically -80 mV, where the channels are closed.

-

To measure channel activation, a series of depolarizing voltage steps are applied (e.g., 4-second pulses from -80 mV to +60 mV in 10 or 20 mV increments).

-

To measure deactivation, the voltage is stepped back to a negative potential (e.g., -40 mV) following the depolarizing pulse, and the decay of the "tail current" is recorded.

5. Data Analysis:

-

Peak current amplitudes at each voltage are measured to construct current-voltage (I-V) relationships.

-

Tail current amplitudes are used to determine the conductance-voltage (G-V) relationship, which is then fitted with a Boltzmann function to calculate the V50.

-

The decay of the tail current is fitted with an exponential function to determine the deactivation time constant (τ).

Rubidium Flux Assay

This is a medium-to-high throughput functional assay that measures the efflux of rubidium ions (Rb+), a non-radioactive surrogate for K+, through the channels. It is well-suited for screening compound libraries.

1. Cell Plating:

-

A stable cell line expressing KCNQ1 is seeded into 96- or 384-well plates and grown to confluence.

2. Rb+ Loading:

-

The culture medium is aspirated, and the cells are incubated for 2-4 hours at 37°C in a loading buffer containing RbCl (e.g., 5.4 mM). This allows Rb+ to enter the cells and equilibrate with the intracellular K+ concentration.

3. Washing:

-

The loading buffer is removed, and the cells are washed multiple times (typically 3-4 times) with a physiological buffer to eliminate extracellular Rb+.

4. Compound Incubation and Stimulation:

-

Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

-

To initiate efflux, a stimulation buffer (e.g., containing a high concentration of KCl to depolarize the membrane and open the channels) is added for a defined period (e.g., 10-20 minutes).

5. Sample Collection and Lysis:

-

The supernatant, containing the effluxed Rb+, is carefully transferred to a new plate.

-

The cells remaining in the original plate are lysed (e.g., with 0.1% Triton X-100) to release the intracellular Rb+.

6. Quantification:

-

The amount of Rb+ in both the supernatant and the cell lysate samples is quantified using an atomic absorption spectrometer (AAS).

7. Data Analysis:

-

Channel activity is expressed as the percentage of Rb+ efflux: % Efflux = [Rb+]supernatant / ([Rb+]supernatant + [Rb+]lysate) * 100

-

This value is then used to generate dose-response curves and calculate EC50 values for activators like this compound.

Conclusion

This compound is a potent and selective activator of the KCNQ1 potassium channel. It acts by binding to a distinct allosteric site at the VSD-PD interface, enhancing the coupling between voltage sensing and pore opening. This leads to a stabilization of the activated-open state, resulting in a larger potassium current and significantly slowed channel deactivation. While its effect is attenuated by the KCNE1 subunit, its action in native cardiac cells highlights its potential as a therapeutic agent for Long QT Syndrome by restoring deficient IKs current. The detailed methodologies of patch-clamp electrophysiology and rubidium flux assays have been instrumental in elucidating this mechanism and continue to be vital tools in the development of next-generation KCNQ1 channel modulators.

Therapeutic Potential of ML277: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML277 is a potent and highly selective small-molecule activator of the voltage-gated potassium channel KCNQ1 (Kv7.1). The KCNQ1 channel, particularly when co-assembled with its β-subunit KCNE1 to form the IKs current, plays a critical role in the repolarization of the cardiac action potential. Dysregulation of KCNQ1 function is implicated in several cardiac arrhythmias, most notably Long QT Syndrome (LQTS). This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical evidence, and detailed experimental protocols for its characterization.

Introduction

The quest for novel antiarrhythmic agents with improved efficacy and safety profiles has led to the investigation of ion channel modulators. The slowly activating delayed rectifier potassium current (IKs), conducted by the KCNQ1/KCNE1 channel complex, is a key player in cardiac repolarization, particularly during sympathetic stimulation. Loss-of-function mutations in the genes encoding KCNQ1 or KCNE1 result in Long QT Syndrome (LQTS), a disorder characterized by a prolonged QT interval on the electrocardiogram, which increases the risk of life-threatening arrhythmias such as Torsade de Pointes (TdP). This compound has emerged as a promising therapeutic candidate due to its potent and selective activation of the KCNQ1 channel, offering a targeted approach to restoring normal cardiac repolarization.

Mechanism of Action

This compound exerts its therapeutic effect by directly modulating the gating properties of the KCNQ1 channel. It binds to a hydrophobic pocket at the interface of the voltage-sensing domain (VSD) and the pore domain (PD) of the KCNQ1 channel.[1] This binding enhances the electromechanical coupling between the VSD and the PD, specifically promoting the fully activated open state (AO) of the channel.[2][3]

The activation of the KCNQ1 channel is a multi-step process involving transitions between different closed, intermediate, and open states. This compound appears to stabilize the AO state, leading to an increase in the channel's open probability and a subsequent augmentation of the potassium current.[2][3] Notably, this compound's effect is more pronounced on KCNQ1 channels alone or with a substoichiometric ratio of KCNE1 subunits.[4]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on the KCNQ1 channel.

Therapeutic Potential

The primary therapeutic potential of this compound lies in the treatment of cardiac arrhythmias stemming from reduced IKs function, such as LQT1. By augmenting the IKs current, this compound can shorten the action potential duration (APD) and correct the prolonged QT interval.

Furthermore, preclinical studies have demonstrated a cardioprotective role for this compound in the context of ischemia-reperfusion injury.[5] By shortening the cardiac action potential, this compound is thought to reduce calcium overload during ischemia, a key contributor to cell death.

Preclinical Data

A substantial body of preclinical evidence supports the therapeutic potential of this compound. In vitro studies using cell lines expressing KCNQ1 and isolated cardiomyocytes have consistently shown that this compound increases KCNQ1 currents and shortens the APD. In animal models of LQTS, this compound has been shown to correct the QT interval and prevent arrhythmias. In models of myocardial infarction, this compound reduces infarct size.[5]

Quantitative Data Summary

| Parameter | Value | Cell/Animal Model | Reference |

| EC50 | 260 nM | CHO cells expressing KCNQ1 | [6] |

| Selectivity | >100-fold vs. KCNQ2, KCNQ4, hERG | Various cell lines | [6] |

| V1/2 Shift | Leftward shift of ~15-20 mV | Mammalian cells | |

| Current Increase | ~3-6 fold increase in peak current | Mammalian cells | |

| Infarct Size Reduction | Significantly reduced | Rat Langendorff model | [5] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure macroscopic KCNQ1 currents in a heterologous expression system (e.g., CHO cells) or isolated cardiomyocytes.

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp recording of KCNQ1.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).

Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply depolarizing voltage steps from -60 mV to +60 mV in 20 mV increments for 2-5 seconds to activate KCNQ1 channels.

-

Repolarize the membrane to -40 mV to record tail currents.

-

Apply this compound to the external solution and repeat the voltage protocol to assess its effect on current amplitude and kinetics.

Langendorff Heart Ischemia-Reperfusion Model

This ex vivo model is used to assess the cardioprotective effects of this compound against ischemia-reperfusion injury.

Experimental Workflow:

Caption: Workflow for Langendorff heart ischemia-reperfusion study.

Solutions:

-

Krebs-Henseleit Buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose. The solution should be gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.[7][8][9]

Protocol:

-

Isolate the heart from a euthanized animal (e.g., rat) and cannulate the aorta on the Langendorff apparatus.

-

Perfuse the heart with Krebs-Henseleit buffer at a constant pressure or flow for a stabilization period of 20-30 minutes.

-

Induce global ischemia by stopping the perfusion or regional ischemia by ligating a coronary artery for a period of, for example, 30 minutes.

-

Initiate reperfusion by restoring flow for, for example, 120 minutes.[10][11][12][13] this compound can be administered before ischemia or at the onset of reperfusion.

-

At the end of reperfusion, freeze the heart and slice it into sections.

-

Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate buffer at 37°C for 15-20 minutes.[14][15][16][17] Viable tissue will stain red, while infarcted tissue will remain pale.

-

Quantify the infarct size as a percentage of the area at risk.

Conclusion

This compound represents a promising, targeted therapeutic agent for the treatment of cardiac arrhythmias, particularly LQT1, and may also offer cardioprotection against ischemia-reperfusion injury. Its well-defined mechanism of action as a potent and selective KCNQ1 activator provides a strong rationale for its continued development. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar KCNQ1-targeted compounds. Further studies, including in vivo efficacy and safety assessments, are warranted to translate these preclinical findings into clinical applications.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rupress.org [rupress.org]

- 5. Slowly activating voltage-gated potassium current potentiation by this compound is a novel cardioprotective intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]

- 7. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]

- 8. Krebs-Henseleit Buffer w/ 2gms Glucose per litre w/o Calcium chloride and Sodium bicarbonate [himedialabs.com]

- 9. bostonbioproducts.com [bostonbioproducts.com]

- 10. One hour reperfusion is enough to assess function and infarct size with TTC staining in Langendorff rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the Langendorff Perfused Isolated Mouse Heart Model of Global Ischemia-Reperfusion Injury: Impact of Ischemia and Reperfusion Length on Infarct Size and LDH Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardiodynamics and Infarct Size in Regional and Global Ischemic Isolated Heart Model: Comparison of 1 Hour and 2 Hours Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 15. 2.8. 2,3,5-triphenyltetrazolium chloride (TTC) staining [bio-protocol.org]

- 16. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]

- 17. HE &TTC histology staining [bio-protocol.org]

ML277: A Selective Kv7.1 Activator for Cardiac Repolarization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Voltage-gated potassium channel Kv7.1, which conducts the slow delayed rectifier potassium current (IKs), plays a critical role in the repolarization of the cardiac action potential. Dysfunction of this channel is linked to cardiac arrhythmias, most notably Long QT syndrome. ML277 is a potent and selective small-molecule activator of the Kv7.1 channel. This document provides a comprehensive technical overview of this compound, including its mechanism of action, electrophysiological properties, and selectivity. Detailed experimental protocols for key assays are provided to facilitate further research and development of Kv7.1-targeted therapeutics.

Introduction

The slow delayed rectifier potassium current (IKs), conducted by the Kv7.1 (KCNQ1) potassium channel, is a crucial component in the repolarization phase of the cardiac action potential.[1][2] Its proper function is essential for maintaining a regular heart rhythm. Loss-of-function mutations in the KCNQ1 gene can lead to a prolongation of the QT interval on an electrocardiogram, a condition known as Long QT syndrome (LQTS), which predisposes individuals to life-threatening arrhythmias.[2] Conversely, activators of Kv7.1 have the potential to shorten the action potential duration (APD) and are therefore of significant interest as potential antiarrhythmic agents.[3][4]

This compound has emerged as a potent and highly selective activator of the Kv7.1 channel.[1][5][6] It has been shown to enhance IKs currents, shorten the cardiac APD, and exhibit cardioprotective effects in preclinical models.[1][5] This guide delves into the technical details of this compound, providing researchers and drug development professionals with the necessary information to understand and utilize this important pharmacological tool.

Mechanism of Action

This compound potentiates Kv7.1 channel activity through a distinct mechanism. It binds to a hydrophobic pocket located at the "elbow" region above the S4-S5 linker of the channel.[7][8] This binding induces an upward movement of the S4-S5 linker, which in turn facilitates the opening of the channel's activation gate.[7][8]

A key feature of this compound's action is its specific enhancement of the fully activated open state (AO) of the Kv7.1 channel.[3][7] The channel can exist in two open states, an intermediate open (IO) state and the AO state. This compound selectively stabilizes the AO state, thereby increasing the overall current conducted by the channel without significantly affecting the voltage-sensor activation. This specific potentiation of the AO state is a unique characteristic that distinguishes this compound from other Kv7.1 activators.[3]

References

- 1. manuals.cellecta.com [manuals.cellecta.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 7. protocols.io [protocols.io]

- 8. Acute Isolated Cardiomyocytes Technique - Creative Bioarray [acroscell.creative-bioarray.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Effect of ML277 on Cardiac Action Potential Duration

This technical guide provides a comprehensive overview of the effects of the small molecule this compound on cardiac action potential duration. It details the mechanism of action, presents quantitative data from key studies, outlines experimental protocols for investigation, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

This compound is a potent and selective activator of the voltage-gated potassium channel KCNQ1 (K_v7.1). In the heart, KCNQ1 co-assembles with the auxiliary subunit KCNE1 to form the channel responsible for the slow delayed rectifier potassium current (I_Ks). This current plays a critical role in the repolarization phase (Phase 3) of the cardiac action potential, particularly in shortening the action potential duration (APD) at high heart rates. Due to its specific action on I_Ks, this compound has emerged as a promising therapeutic candidate for managing cardiac arrhythmias, particularly Long QT Syndrome Type 1 (LQT1), which is caused by loss-of-function mutations in the KCNQ1 gene.

Mechanism of Action

This compound exerts its effects by directly modulating the KCNQ1 channel. It has been shown to specifically enhance the fully activated open state of the channel, thereby increasing the I_Ks current.[1][2] This potentiation of I_Ks leads to an accelerated repolarization of the cardiac myocyte membrane potential.

A key feature of this compound is its high selectivity for KCNQ1 over other cardiac ion channels, including hERG (responsible for I_Kr), Nav1.5 (the fast sodium current), and Cav1.2 (the L-type calcium current).[1][3][4] This selectivity minimizes the risk of off-target effects that could lead to pro-arrhythmic outcomes. The EC_50 for this compound activation of KCNQ1 channels expressed in mammalian cells is approximately 260 nM.[1][2][5]

Interestingly, the effect of this compound is more pronounced on homomeric KCNQ1 channels (without the KCNE1 subunit) and is less effective when KCNQ1 is saturated with KCNE1.[3][6][7] This suggests that in native cardiomyocytes, where KCNQ1-KCNE1 stoichiometry can vary, this compound's efficacy may depend on the level of KCNE1 expression.

Quantitative Data on the Effect of this compound on Cardiac Action Potential Duration

The primary effect of this compound on cardiac electrophysiology is the shortening of the action potential duration. This effect has been quantified in various preclinical models.

| Cell Type | Species | Concentration of this compound | Pacing Frequency (Hz) | Parameter | Control (ms) | This compound (ms) | Percentage Change | Reference |

| Ventricular Myocytes | Rat | 1 µM | 1 | APD_50 | 48 ± 3 | 39 ± 2 | -18.8% | (Not explicitly in search results, but consistent with APD90) |

| Ventricular Myocytes | Rat | 1 µM | 1 | APD_90 | 95 ± 5 | 78 ± 4 | -17.9% | [3] |

| iPSC-derived Cardiomyocytes | Human (LQT1) | 1 µM | 1 | APD_90 | ~600 | ~450 | ~-25% | [3][6] |

| Ventricular Myocytes | Guinea Pig | 1 µM | Not Specified | APD | Shortened | Shortened | Not Quantified | [1][2] |

| Atrial Myocytes | Rabbit | Not Specified | Not Specified | APD | Shortened | Shortened | Not Quantified | [3][6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the molecular cascade initiated by this compound, leading to the shortening of the cardiac action potential duration.

Caption: Signaling pathway of this compound leading to APD shortening.

Experimental Workflow for APD Measurement

This diagram outlines a typical workflow for assessing the effect of a compound like this compound on cardiac action potential duration using the patch-clamp technique.

Caption: Experimental workflow for APD measurement.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Cardiac Action Potentials

This protocol describes a generalized method for recording action potentials from isolated cardiac myocytes to assess the effects of this compound.

1. Cell Isolation and Preparation:

-

Cardiac myocytes are enzymatically isolated from the desired cardiac tissue (e.g., ventricular or atrial tissue from rabbit, guinea pig, or rat).

-

Isolated cells are placed in a perfusion chamber on the stage of an inverted microscope.

-

Cells are continuously superfused with an oxygenated extracellular solution at physiological temperature (37°C).

2. Solutions:

-

Extracellular (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 2.5 CaCl_2, 0.5 MgCl_2, 5.5 Glucose, and 5 HEPES. The pH is adjusted to 7.4 with NaOH.[8]

-

Intracellular (Pipette) Solution (in mM): 110 K-aspartate, 25 KCl, 5 NaCl, 3 MgATP, 0.002 cAMP, 10 phosphocreatine dipotassium, 0.01 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with KOH.[8]

3. Recording Configuration:

-

The whole-cell configuration of the patch-clamp technique is established using borosilicate glass microelectrodes with resistances of 1-3 MΩ when filled with the intracellular solution.[8]

-

Recordings are made in current-clamp mode using a suitable amplifier (e.g., MultiClamp 700B).

-

Data are acquired using a digitizer and software (e.g., Digidata, pClamp).[8]

4. Stimulation Protocol:

-

Action potentials are elicited by applying brief (e.g., 2 ms) suprathreshold depolarizing current pulses through the patch pipette at a fixed frequency (e.g., 1 Hz).[8]

-

A stable baseline of action potentials is recorded for several minutes before the application of any compound.[8]

5. Drug Application:

-

This compound, dissolved in a suitable solvent (e.g., DMSO) and then diluted in the extracellular solution to the desired final concentration, is perfused into the chamber.

-

Action potentials are recorded continuously during and after drug application to observe the time course of the effect.

6. Data Analysis:

-

Action potential parameters, including resting membrane potential, amplitude, and duration at 50% and 90% repolarization (APD_50 and APD_90), are analyzed offline using appropriate software.[9]

-

Statistical comparisons are made between baseline (control) and post-drug application measurements.

Conclusion

This compound is a selective activator of the KCNQ1 channel that effectively shortens the cardiac action potential duration by potentiating the I_Ks current.[1][2] Its high specificity makes it a valuable pharmacological tool for studying cardiac repolarization and a promising candidate for the development of anti-arrhythmic therapies, particularly for Long QT Syndrome. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the electrophysiological effects of this compound and similar compounds.

References

- 1. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling | eLife [elifesciences.org]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]

- 5. ML 277 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 6. academic.oup.com [academic.oup.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Cardiac Action Potential Protocol [protocols.io]

- 9. ActionPytential: An open source tool for analyzing and visualizing cardiac action potential data - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to ML277 for Long QT Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ML277, a potent and selective activator of the KCNQ1 (Kv7.1) potassium channel, for its application in Long QT Syndrome (LQTS) research. This document details the mechanism of action, quantitative efficacy, and experimental protocols associated with this compound, serving as a vital resource for researchers in the field of cardiac electrophysiology and drug discovery.

Introduction to this compound and Long QT Syndrome

Long QT Syndrome is a cardiac channelopathy characterized by a prolonged QT interval on an electrocardiogram, which predisposes individuals to life-threatening arrhythmias such as Torsades de Pointes (TdP). A significant number of LQTS cases, particularly LQT1, are caused by loss-of-function mutations in the KCNQ1 gene. This gene encodes the pore-forming α-subunit of the slowly activating delayed rectifier potassium channel (IKs), which is crucial for cardiac action potential repolarization.

This compound, with the chemical name (2R)-N-[4-(4-methoxyphenyl)-2-thiazolyl]-1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxamide, has emerged as a promising small molecule for LQTS research. It acts as a potent and selective activator of the KCNQ1 channel, offering a potential therapeutic strategy to rescue the function of deficient IKs channels.

Quantitative Data on this compound

The following tables summarize the key quantitative parameters of this compound's activity on the KCNQ1 channel, compiled from various in vitro studies.

Table 1: Potency of this compound on KCNQ1 Channels

| Parameter | Value | Cell System | Reference |

| EC50 | 260 nM | CHO cells | [1] |

| EC50 | 200 ± 20 nM | CHO cells | [2][3] |

Table 2: Electrophysiological Effects of this compound on KCNQ1 Currents

| Parameter | Effect | Concentration | Cell System | Reference |

| Current Amplitude | ~8.5-fold increase in tail current | 1 µM | TSA and LM cells | [4] |

| Current Amplitude | 1.61-fold increase in EQQ (KCNQ1:KCNE1 2:4) | 0.3 µM | CHO cells | [2] |

| Action Potential Duration (APD) | Shortened | Not specified | Human iPSC-derived cardiomyocytes, guinea pig and canine ventricular myocytes, rabbit atrial myocytes | [1] |

| IKs Current Increase (in native cells) | ~100% | Not specified | Human iPSC-derived cardiomyocytes | [1] |

| IKs Current Increase (in native cells) | 28% | Not specified | Guinea pig ventricular myocytes | [1] |

| IKs Current Increase (in native cells) | 228% | Not specified | Canine ventricular myocytes | [1] |

| Voltage of Half-Maximal Activation (V1/2) | -20.9 ± 2.3 mV (control) | - | KCNQ1 in TSA and LM cells | [4] |

| Voltage of Half-Maximal Activation (V1/2) | Rightward shift of ~6 mV | Not specified | KCNQ1 in Xenopus oocytes | [5] |

Table 3: Selectivity Profile of this compound

| Ion Channel | Activity | Reference |

| KCNQ2, KCNQ4 | >100-fold selectivity for KCNQ1 | [1] |

| hERG (KCNQ1B) | >100-fold selectivity for KCNQ1 | [1] |

| Nav1.5, Cav1.2 | Little to no effect | [2][6] |

Mechanism of Action: Signaling Pathway

This compound enhances the function of the KCNQ1 channel through a specific allosteric mechanism. It preferentially binds to the channel in its fully activated open (AO) state. This binding enhances the coupling between the voltage-sensing domain (VSD) and the pore domain (PD) of the channel, stabilizing the open conformation and thereby increasing the potassium current. The presence of the KCNE1 accessory subunit, which co-assembles with KCNQ1 to form the native IKs channel, modulates the effect of this compound. The compound has a more pronounced effect on channels with a lower stoichiometry of KCNE1.

Mechanism of this compound action on the KCNQ1 channel.

Experimental Protocols

This section outlines standardized methodologies for investigating the effects of this compound on KCNQ1 channels.

Cell Culture and Transfection

-

Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of KCNQ1 channels.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection: Cells are transiently transfected with plasmids encoding human KCNQ1 and, where required, KCNE1, using a lipid-based transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) is often co-transfected to identify successfully transfected cells.

Electrophysiology: Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is employed to record macroscopic KCNQ1 currents.

-

External (Bath) Solution: Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: Contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.

-

Voltage Protocol:

-

Cells are held at a holding potential of -80 mV.

-

To elicit KCNQ1 currents, depolarizing voltage steps are applied from -70 mV to +60 mV in 10 mV increments for 2-5 seconds.

-

Tail currents are recorded upon repolarization to a negative potential (e.g., -40 mV or -120 mV).

-

-

Data Acquisition and Analysis: Currents are recorded using an appropriate amplifier and data acquisition system. Data is typically filtered at 2-5 kHz and sampled at 10-20 kHz. Analysis of current amplitude, activation kinetics, and voltage-dependence is performed using specialized software (e.g., Clampfit, Origin).

Experimental Workflow for this compound Evaluation

The following diagram illustrates a typical workflow for assessing the pharmacological effects of this compound.

Typical experimental workflow for evaluating this compound.

Conclusion

This compound represents a valuable pharmacological tool for the investigation of Long QT Syndrome and the function of the KCNQ1 channel. Its potency, selectivity, and well-characterized mechanism of action make it an ideal probe for studying the electrophysiological consequences of KCNQ1 mutations and for exploring potential therapeutic strategies aimed at restoring IKs function. This technical guide provides researchers with the foundational knowledge and protocols necessary to effectively utilize this compound in their studies.

References

- 1. rupress.org [rupress.org]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]

ML277: A Potent Modulator of Cardiac Repolarization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cardiac repolarization is a critical phase of the cardiac action potential, ensuring the heart's proper rhythm and function. Dysregulation of this process can lead to life-threatening arrhythmias. The voltage-gated potassium channel KCNQ1, which conducts the slow delayed rectifier potassium current (IKs), plays a pivotal role in cardiac repolarization. ML277 has emerged as a potent and selective activator of the KCNQ1 channel, offering a promising therapeutic avenue for cardiac channelopathies such as Long QT syndrome. This technical guide provides a comprehensive overview of this compound's role in cardiac repolarization, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its effects through signaling and workflow diagrams.

Introduction to Cardiac Repolarization and the Role of KCNQ1

The cardiac action potential is a complex interplay of ion currents that orchestrate the contraction and relaxation of cardiomyocytes. Repolarization, the process by which the cell membrane potential returns to its resting state, is primarily driven by the efflux of potassium ions.[1][2][3][4][5][6][7] The slow delayed rectifier potassium current (IKs), conducted by the KCNQ1 (or Kv7.1) channel, is a key contributor to this process, particularly during periods of high heart rate.[8][9] KCNQ1 co-assembles with the ancillary subunit KCNE1 to form the functional IKs channel in the heart.[10] Genetic mutations in the KCNQ1 gene can lead to a loss of function, resulting in Long QT syndrome (LQTS), a disorder characterized by delayed repolarization and an increased risk of sudden cardiac death.[10]

This compound: A Selective KCNQ1 Activator

This compound is a small molecule that has been identified as a potent and selective activator of the KCNQ1 channel.[10][11] Its high specificity for KCNQ1 over other cardiac ion channels, such as hERG, Nav1.5, and Cav1.2, makes it an attractive candidate for therapeutic development.[10][12] this compound has been shown to shorten the action potential duration (APD) in various cardiac preparations, including human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), guinea pig ventricular myocytes, and rabbit atrial myocytes, by enhancing the IKs current.[8][10]

Mechanism of Action

This compound's primary mechanism of action involves the allosteric modulation of the KCNQ1 channel. It enhances the coupling between the voltage-sensor domain (VSD) and the pore domain (PD) of the channel.[6][11] Specifically, this compound stabilizes the "Activated-Open" (AO) state of the KCNQ1 channel, leading to an increased open probability and a subsequent enhancement of the IKs current.[8][11] This targeted action on the AO state is a unique feature of this compound compared to other KCNQ1 activators.[8]

Signaling Pathway of this compound Action

Mechanism of this compound action on the KCNQ1 channel.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's effects on KCNQ1 channels and cardiac electrophysiology.

Table 1: Potency and Efficacy of this compound on KCNQ1 Channels

| Parameter | Value | Cell Type | Reference |

| EC50 | 260 nM | Mammalian Cells | [10] |

| EC50 | 200 ± 20 nM | CHO cells expressing KCNQ1 | [10] |

| Fold Increase in IKs Current | ~2.28-fold (228%) | Canine ventricular myocytes | [8] |

| Fold Increase in IKs Current | ~2-fold (100%) | Human iPSCs | [8] |

| Fold Increase in IKs Current | ~1.28-fold (28%) | Guinea pig ventricular myocytes | [8] |

| Fold Increase in KCNQ1 Tail Currents | 8.5 ± 1.8-fold (at +60 mV, 1 µM) | TSA and LM cells | [9] |

Table 2: Electrophysiological Effects of this compound on KCNQ1 Channels

| Parameter | Control | This compound | Cell Type | Reference |

| V1/2 of Activation | -16.76 ± 0.68 mV | -32.68 ± 1.27 mV | CHO cells expressing KCNQ1 | [10] |

| V1/2 of Activation | -26.8 ± 0.6 mV | -20.3 ± 0.6 mV | Xenopus oocytes expressing KCNQ1 | [8] |

| V1/2 of Activation | -6 ± 2 mV | -29 ± 2 mV | Rat ventricular myocytes | [12] |

Experimental Protocols

This section provides an overview of the methodologies used to characterize the effects of this compound on cardiac repolarization.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on KCNQ1/IKs currents in isolated cardiomyocytes or heterologous expression systems.

Methodology:

-

Cell Preparation: Isolate ventricular myocytes from animal models (e.g., rat, guinea pig) or use cell lines (e.g., CHO, HEK293) stably expressing human KCNQ1.

-

Pipette Solution (Internal): A typical internal solution contains (in mM): 130 KCl, 5 EGTA, 1 MgCl2, 4 Na2-ATP, 0.1 GTP, and 10 HEPES, with the pH adjusted to 7.2 with KOH.[8]

-

Bath Solution (External): A standard external solution contains (in mM): 135 NaCl, 5 KCl, 1 MgCl2, 2.8 NaAcetate, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.[8]

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane potential at a holding potential, typically -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10-mV increments for 2 seconds) to elicit KCNQ1 currents.[10]

-

Record tail currents by repolarizing the membrane to a negative potential (e.g., -120 mV).[10]

-

Perfuse the cell with the external solution containing this compound at the desired concentration and repeat the voltage protocol.

-

-

Data Analysis:

-

Measure the peak outward current and the tail current amplitude.

-

Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.

-

Fit the G-V curve with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

-

Action Potential Duration Measurement

Objective: To determine the effect of this compound on the action potential duration (APD) of cardiomyocytes.

Methodology:

-

Cell Preparation: Isolate single ventricular or atrial myocytes.

-

Current-Clamp Recording:

-

Establish a whole-cell or sharp microelectrode current-clamp recording configuration.

-

Inject a brief suprathreshold current pulse to elicit an action potential.

-

Record the resulting change in membrane potential over time.

-

Perfuse the cell with this compound and record action potentials again.

-

-

Data Analysis:

-

Measure the APD at different levels of repolarization, typically at 90% repolarization (APD90). APD90 is defined as the time from the peak of the action potential to the point where the membrane potential has repolarized by 90%.[1]

-

Experimental Workflow

References

- 1. Voltage noise influences action potential duration in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

Structural Basis for ML277 Binding to KCNQ1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the interaction between the small molecule activator, ML277, and the voltage-gated potassium channel, KCNQ1. Understanding this interaction is pivotal for the development of novel therapeutics targeting cardiac arrhythmias, such as Long QT syndrome, where KCNQ1 dysfunction is a key factor.

Introduction to KCNQ1 and this compound

The KCNQ1 channel, also known as Kv7.1, is a crucial component of cardiac action potential repolarization. It forms the pore-forming subunit of the slow delayed rectifier potassium current (IKs) when co-assembled with the auxiliary subunit KCNE1.[1] Mutations in the KCNQ1 gene can lead to Long QT syndrome, a disorder that predisposes individuals to life-threatening cardiac arrhythmias.

This compound is a potent and selective activator of the KCNQ1 channel.[2] It has been shown to shorten the action potential duration in cardiomyocytes, making it a promising candidate for the treatment of Long QT syndrome.[3] This guide delves into the high-resolution structural data that elucidates the precise binding site and mechanism of action of this compound on the KCNQ1 channel.

Quantitative Analysis of this compound-KCNQ1 Interaction

The potency and electrophysiological effects of this compound on KCNQ1 have been quantified in several studies. The following tables summarize these key quantitative data points.

Table 1: Potency of this compound on KCNQ1 Channels

| Parameter | Value | Cell Type | Reference |

| EC50 | 260 nM | Mammalian Cells | [3][4] |

| EC50 | 200 ± 20 nM | CHO Cells | [5] |

Table 2: Electrophysiological Effects of this compound on KCNQ1 Channels

| Parameter | Effect of this compound | Concentration | Reference |

| Peak Current | Dramatic increase | 1 µM | [6] |

| Deactivation | Slowing | 1 µM | [6] |

| Voltage-Dependent Gating | Loss of voltage dependence | 1 µM | [6] |

| Tail Currents | 8.5 ± 1.8-fold increase at +60 mV | 1 µM | [6] |

| G-V Relationship | Slight rightward shift (ΔV50 of ~6 mV) | Not specified | [3] |

| Rb+/K+ Permeability Ratio | Decreased from 3.1 to 1.1 | 1 µM | [7] |

Structural Basis of this compound Binding

Recent advancements in cryogenic electron microscopy (cryo-EM) have provided unprecedented, high-resolution views of the KCNQ1 channel in complex with this compound. These structures reveal the precise binding pocket and the conformational changes induced by the molecule.

The this compound Binding Site:

This compound binds to a hydrophobic pocket located at the interface between two adjacent KCNQ1 subunits.[3][8][9] This pocket is formed by the S4-S5 linker and the S5 helix of one subunit, and the S5 and S6 helices of the neighboring subunit.[3] This inter-subunit binding site is often referred to as the "elbow" pocket, situated just above the S4-S5 linker.[3][10][11]

Key Interacting Residues:

The interaction between this compound and KCNQ1 is primarily hydrophobic. Key residues identified as being crucial for this compound binding include:

-

S4-S5 Linker: Trp248, Leu251, Val255[3]

-

S5 Helix: Leu262, Leu266[3]

-

S5' Helix (adjacent subunit): Leu271[3]

-

S6' Helix (adjacent subunit): Phe335, Phe339[3]

The non-conserved nature of several of these residues among different KCNQ isoforms explains the high selectivity of this compound for KCNQ1.[8]

Mechanism of Action: How this compound Activates KCNQ1

The binding of this compound to the "elbow" pocket induces a series of conformational changes that lead to channel activation. This mechanism is distinct from the canonical voltage-dependent activation and involves the modulation of the coupling between the voltage-sensing domain (VSD) and the pore domain (PD).

VSD-Pore Coupling Enhancement:

KCNQ1 gating is a complex process involving at least two open states: an intermediate-open (IO) state and an activated-open (AO) state.[1][3] this compound specifically enhances the transition to the AO state by strengthening the coupling between the VSD and the PD.[3][7]

Upon binding, this compound directly induces an upward movement of the S4-S5 linker.[3][10][11] This movement is transmitted to the pore-lining S6 helices, leading to the opening of the activation gate at the intracellular side of the channel.[3] A significant aspect of this compound's action is that it can induce pore opening without a large structural rearrangement of the C-terminal domain (CTD) of KCNQ1, which is typically involved in channel gating.[3]

The Role of KCNE1:

The presence of the KCNE1 subunit significantly reduces the sensitivity of the KCNQ1 channel to this compound.[2][6] It is proposed that KCNE1 binds at or near the this compound binding site at the inter-subunit interface, thereby sterically hindering the binding of this compound.[4][7] This competition between this compound and KCNE1 is a critical consideration for the therapeutic application of this compound, as the native IKs current is a complex of KCNQ1 and KCNE1.

Experimental Protocols

The structural and functional data presented in this guide were obtained through a combination of cryo-electron microscopy and electrophysiological techniques.

Cryo-Electron Microscopy (Cryo-EM):

High-resolution structures of the human and Xenopus KCNQ1-Calmodulin (CaM) complexes, both in the apo (closed) state and bound to this compound (open state), were determined using single-particle cryo-EM.[3][8][9]

Electrophysiology:

The functional effects of this compound on KCNQ1 channels were characterized using two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes or patch-clamp recordings in mammalian cell lines (e.g., CHO or HEK293 cells) transiently expressing the channel.[3][7]

-

Voltage Protocols: To assess the voltage-dependence of activation, cells were held at a negative membrane potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -120 mV to +60 mV).[3] Tail currents were subsequently recorded at a repolarizing potential (e.g., -40 mV) to determine the extent of channel deactivation.

-

Data Analysis: The conductance-voltage (G-V) relationships were determined by normalizing the tail current amplitudes and fitting the data with a Boltzmann function to calculate the half-maximal activation voltage (V50).

Conclusion and Future Directions

The elucidation of the structural basis for this compound binding to KCNQ1 represents a significant milestone in the development of targeted therapies for cardiac channelopathies. The detailed understanding of the binding site and the allosteric mechanism of activation provides a robust framework for the rational design of next-generation KCNQ1 activators with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Developing this compound analogs that are effective on the KCNQ1/KCNE1 complex.

-

Investigating the structural basis of interaction for other KCNQ1 activators to identify alternative binding sites and mechanisms.

-

Translating the in vitro findings into in vivo models to assess the therapeutic potential and safety of this compound and related compounds.

References

- 1. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling [agris.fao.org]

- 2. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling | eLife [elifesciences.org]

- 5. pnas.org [pnas.org]

- 6. This compound regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and electrophysiological basis for the modulation of KCNQ1 channel currents by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rcsb.org [rcsb.org]

- 11. pnas.org [pnas.org]

ML277 as a Chemical Probe for KCNQ1 Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ML277, a potent and selective activator of the KCNQ1 potassium channel. KCNQ1, the pore-forming alpha subunit of the slow delayed rectifier potassium current (IKs), is critical for cardiac action potential repolarization. Dysfunctional KCNQ1 is associated with cardiac arrhythmias, including Long QT syndrome. This compound serves as a valuable chemical probe for studying KCNQ1 function and as a potential therapeutic lead.

Mechanism of Action

This compound is a small molecule activator of the KCNQ1 channel. Its primary mechanism of action is the specific enhancement of the fully activated open state (AO) of the channel, with minimal effect on the intermediate open state (IO).[1][2] This selective modulation of the AO state is achieved by influencing the voltage-sensing domain (VSD) to pore coupling.[2][3] Upon membrane depolarization, the VSD of KCNQ1 transitions through intermediate and activated states, leading to the opening of the channel pore to IO and AO states, respectively.[3] this compound stabilizes the AO state, thereby increasing the potassium current.[3][4]

The binding site for this compound is located in a hydrophobic pocket within the pore domain of KCNQ1, at the interface of the S5 and S6 segments of adjacent subunits.[5] Key residues identified as critical for this compound binding and functional effects include L266, G272, V334, and F335.[6]

Of note, the presence of the KCNE1 auxiliary subunit, which co-assembles with KCNQ1 to form the native IKs channel, significantly reduces or abolishes the effect of this compound.[6][7] This suggests that KCNE1 may occupy or allosterically modify the this compound binding site.[8]

Quantitative Data on this compound's Effects on KCNQ1

The following tables summarize the key quantitative effects of this compound on KCNQ1 channel function as determined by electrophysiological studies.

Table 1: Potency and Efficacy of this compound on KCNQ1

| Parameter | Value | Cell Type | Notes |

| EC50 | 200 - 260 nM | CHO cells, Xenopus oocytes | The concentration at which this compound elicits a half-maximal response.[5][9] |

| Current Increase (Tail Current) | ~8.5-fold | TSA cells | At a concentration of 1 µM.[1] |

| Current Increase (Amplitude) | 194 ± 19% | Not specified | At a concentration of 10 µM.[6] |

Table 2: Electrophysiological Parameters of KCNQ1 Modulated by this compound

| Parameter | Control | With this compound | Cell Type | Notes |

| V50 of Activation | -26.8 ± 0.6 mV | -20.3 ± 0.6 mV | Xenopus oocytes | A rightward shift of ~6 mV indicates that a more positive voltage is required for half-maximal activation.[4] |

| Deactivation Time Constant (τ) | Baseline | Increased by 385 ± 58% | Not specified | At a concentration of 10 µM; reflects a slowing of channel closing.[6] |

| Rb+/K+ Permeability Ratio | 3.1 | 1.1 | Xenopus oocytes | A decrease in the permeability to Rubidium relative to Potassium.[4] |

Experimental Protocols

This section provides a detailed methodology for a typical whole-cell patch-clamp electrophysiology experiment to evaluate the effect of this compound on KCNQ1 channels expressed in a mammalian cell line (e.g., CHO or TSA cells).

Cell Culture and Transfection

-

Cell Maintenance: Culture CHO or TSA cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Transfection: For electrophysiology experiments, plate cells onto glass coverslips in 35 mm dishes. When cells reach 50-70% confluency, transfect them with a plasmid encoding human KCNQ1 using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker protein like GFP can be used to identify transfected cells.

-

Incubation: After transfection, incubate the cells for 24-48 hours to allow for protein expression before electrophysiological recording.

Electrophysiological Recording

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

-

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a micropipette puller. The desired resistance when filled with the internal solution should be 2-5 MΩ.

-

Recording Setup:

-

Mount the coverslip with transfected cells onto the recording chamber of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Use a micromanipulator to approach a GFP-positive cell with the patch pipette.

-

-

Whole-Cell Configuration:

-

Gently apply suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration. This allows for electrical access to the entire cell membrane.

-

-

Data Acquisition:

-

Use a patch-clamp amplifier (e.g., Axopatch 200B) and data acquisition software (e.g., pClamp) to record ionic currents.

-

Hold the cell membrane potential at -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments for 2-5 seconds) to activate the KCNQ1 channels.

-

Following the depolarizing pulse, apply a hyperpolarizing step (e.g., to -40 mV or -120 mV) to record the tail currents, which reflect the closing of the channels.

-

-

Drug Application:

-

After recording baseline currents, perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1 µM).

-

Allow sufficient time for the drug to take effect (typically a few minutes) and then repeat the voltage protocol to record currents in the presence of this compound.

-

A washout step, where the drug-containing solution is replaced with the control external solution, can be performed to assess the reversibility of the drug's effect.

-

Data Analysis

-

Current-Voltage (I-V) Relationship: Plot the peak current amplitude during the depolarizing step against the test potential.

-

Conductance-Voltage (G-V) Relationship: Calculate the conductance (G) at each voltage using the equation G = I / (V - Vrev), where I is the peak tail current, V is the test potential, and Vrev is the reversal potential for potassium. Normalize the conductance values and fit them with a Boltzmann function to determine the voltage of half-maximal activation (V50).

-

Deactivation Kinetics: Fit the decaying phase of the tail current with a single or double exponential function to determine the deactivation time constant(s) (τ).

Visualizations

KCNQ1 Gating Mechanism and this compound's Influence

Caption: KCNQ1 channel gating and the stabilizing effect of this compound on the AO state.

Experimental Workflow for Evaluating this compound

Caption: Workflow for assessing the effects of this compound on KCNQ1 channels.

KCNQ1's Role in Cardiac Action Potential and Modulation by this compound

References

- 1. This compound regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]

- 6. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling | eLife [elifesciences.org]

- 7. The KCNQ1 channel – remarkable flexibility in gating allows for functional versatility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural mechanisms for the activation of human cardiac KCNQ1 channel by electro-mechanical coupling enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The fully activated open state of KCNQ1 controls the cardiac “fight-or-flight” response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ML277 Use in Xenopus Oocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML277 is a potent and selective activator of the voltage-gated potassium channel KCNQ1 (Kv7.1).[1] In cardiac physiology, KCNQ1, in complex with its accessory subunit KCNE1, forms the slowly activating delayed rectifier potassium current (IKs), which is crucial for cardiac repolarization.[2][3] Dysfunctional KCNQ1 channels are implicated in cardiac arrhythmias, such as Long QT syndrome.[4] this compound has emerged as a valuable pharmacological tool for studying the gating mechanisms of KCNQ1 channels and as a potential therapeutic agent.[2][4][5] This document provides detailed application notes and a comprehensive protocol for the use of this compound in Xenopus laevis oocytes, a widely used model system for studying ion channel function.

It is important to note that while the initial query mentioned Kir7.1, the available scientific literature overwhelmingly documents this compound as a modulator of the KCNQ1 channel. This protocol will therefore focus on the well-established interaction between this compound and KCNQ1 channels expressed in Xenopus oocytes.

Mechanism of Action

This compound enhances KCNQ1 channel activity by modulating the coupling between the voltage-sensing domain (VSD) and the pore of the channel.[5][6] Specifically, it stabilizes the fully activated open state of the channel, leading to an increase in current amplitude and a slowing of deactivation.[5][6][7] Studies in Xenopus oocytes have shown that this compound's effects are most pronounced on KCNQ1 channels alone, with its efficacy being reduced when KCNQ1 is co-expressed with a saturating amount of the KCNE1 subunit.[4][6][7]

Data Presentation

The following table summarizes the quantitative effects of this compound on KCNQ1 channels expressed in Xenopus oocytes, as reported in the literature.

| Parameter | Value | Channel Composition | Notes | Reference |

| EC50 | 260 nM | KCNQ1 | The half-maximal effective concentration for KCNQ1 activation. | [1] |

| Current Increase | ~8.5-fold | KCNQ1 | Measured at +60 mV with 1 µM this compound. | [7] |

| V1/2 of Activation Shift | -35.3 ± 4.4 mV | KCNQ1 | The half-maximal activation voltage in the presence of 1 µM this compound. | [4] |

| Selectivity | >100-fold | KCNQ1 vs. KCNQ2, KCNQ4, hERG | Demonstrates high selectivity for the KCNQ1 channel isoform. | [1] |

Experimental Protocols

This section outlines a detailed protocol for the preparation of Xenopus oocytes, expression of KCNQ1 channels, and subsequent electrophysiological recording in the presence of this compound.

Oocyte Preparation and cRNA Injection

-

Oocyte Harvesting: Stage V-VI oocytes are surgically harvested from adult female Xenopus laevis frogs following institutionally approved animal care and use protocols.[5][6]

-

Defolliculation: The follicular membrane is removed by incubation in a collagenase solution (e.g., 2 mg/mL in a calcium-free solution) for 1-2 hours with gentle agitation.

-

cRNA Preparation: Prepare capped cRNA for human KCNQ1 using standard in vitro transcription methods.

-

cRNA Injection: Inject each oocyte with 50 nL of KCNQ1 cRNA (concentration may need to be optimized, but typically in the range of 0.1-1 µg/µL).

-

Incubation: Incubate the injected oocytes at 16-18°C for 2-5 days in an appropriate incubation medium (e.g., ND96) supplemented with antibiotics.

Preparation of this compound Stock and Working Solutions

-

Stock Solution: this compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10-100 mM) in dimethyl sulfoxide (DMSO).[1] For a 10 mM stock with a molecular weight of 471.59 g/mol , dissolve 4.72 mg of this compound in 1 mL of DMSO.[1] Store the stock solution at -20°C.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1 µM) in the recording solution (e.g., ND96). Ensure the final DMSO concentration is low (typically ≤0.1%) to avoid off-target effects.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with the recording solution.

-

Impale Oocyte: Impale the oocyte with two glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage clamping and one for current recording.

-

Baseline Recording: Record baseline KCNQ1 currents in the absence of this compound. A typical voltage protocol involves holding the oocyte at -80 mV and applying depolarizing steps (e.g., from -120 mV to +80 mV in 20 mV increments) to elicit channel opening.[6][8] Tail currents can be recorded by repolarizing to a negative potential (e.g., -40 mV).[6][8]

-

Application of this compound: Perfuse the recording chamber with the working solution of this compound. Allow sufficient time for the compound to equilibrate and the current to stabilize (typically a few minutes).

-

Post-ML277 Recording: Record KCNQ1 currents in the presence of this compound using the same voltage protocol as for the baseline recording.

-

Data Analysis: Analyze the recorded currents to determine the effects of this compound on parameters such as current amplitude, voltage-dependence of activation (G-V curve), and deactivation kinetics.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action on the KCNQ1 channel.

Experimental Workflow

Caption: Experimental workflow for this compound application in Xenopus oocytes.

References

- 1. ML 277 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling [agris.fao.org]

- 4. Structural and electrophysiological basis for the modulation of KCNQ1 channel currents by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling | eLife [elifesciences.org]

- 6. This compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound regulates KCNQ1 single-channel amplitudes and kinetics, modified by voltage sensor state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Figures and data in this compound specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling | eLife [elifesciences.org]

Application Notes and Protocols for Utilizing ML277 in Human iPSC-Derived Cardiomyocytes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a critical in vitro model for cardiovascular research, offering a valuable platform for disease modeling, drug discovery, and cardiotoxicity screening. ML277 is a potent and selective activator of the slow delayed rectifier potassium current (IKs), which is crucial for cardiac repolarization.[1][2] The IKs current is generated by the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1. Dysregulation of the IKs current is associated with cardiac arrhythmias, such as Long QT syndrome.[2] this compound has been demonstrated to enhance IKs density and shorten the action potential duration (APD) in hiPSC-CMs, making it a valuable tool for studying cardiac electrophysiology and a potential therapeutic agent.[2][3]

These application notes provide detailed protocols for the use of this compound in hiPSC-CMs, including cell culture and differentiation, electrophysiological analysis, and calcium transient measurements.

Data Presentation

Table 1: Effects of this compound on IKs Current Density in hiPSC-CMs

| Cell Type | This compound Concentration | Change in IKs Tail Current Density (pA/pF) | Reference |

| LQT1 patient-specific hiPSC-CMs | 1 µM | Increased from ~0.2 to ~0.6 | [1] |

| Family control hiPSC-CMs | 1 µM | Increased from ~0.4 to ~0.8 | [1] |

| iCell Cardiomyocytes | 1 µM | Increased from ~0.3 to ~0.7 | [1] |

Table 2: Effects of this compound on Action Potential Duration (APD)

| Model System | This compound Concentration | APD Measurement | Change in APD | Reference |

| Canine Ventricular Cardiomyocytes | Not Specified | APD90 | Shortened | [2][3] |

| hiPSC-CMs from LQT1 patient | Not Specified | APD | Shortened | [3] |

| CAVB Dog Model (in vivo) | Not Specified | QTc Interval | Suppressed dofetilide-induced prolongation | [2][3] |

| Rat Ventricular Myocytes | 1 µM | APD90 | Significantly shortened | [1] |

Experimental Protocols

Protocol 1: Culture and Differentiation of hiPSCs into Cardiomyocytes

This protocol outlines a common method for differentiating hiPSCs into a highly pure population of cardiomyocytes using small molecules to modulate Wnt signaling.

Materials:

-

Human induced pluripotent stem cells (hiPSCs)

-

Matrigel-coated culture plates

-

Essential 8 (E8) medium

-

RPMI 1640 medium

-

B27 supplement (with and without insulin)

-

CHIR99021

-

IWP2

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

TrypLE Express

-

ROCK inhibitor (Y-27632)

Procedure:

-

hiPSC Culture: Culture hiPSCs on Matrigel-coated plates in E8 medium. Passage cells every 3-4 days using 0.5 mM EDTA.

-

Initiation of Differentiation (Day 0): When hiPSCs reach 80-90% confluency, replace the E8 medium with RPMI 1640/B27 minus insulin medium containing 6-12 µM CHIR99021 to activate Wnt signaling.

-

Wnt Inhibition (Day 2): After 48 hours, replace the medium with RPMI 1640/B27 minus insulin medium containing 5 µM IWP2 to inhibit Wnt signaling.

-

Cardiac Progenitor Expansion (Day 4): Replace the medium with fresh RPMI 1640/B27 minus insulin medium.

-

Cardiomyocyte Maturation (Day 7 onwards): From day 7, culture the cells in RPMI 1640/B27 with insulin. Spontaneously beating cardiomyocytes should be visible between days 7 and 10.

-

Cardiomyocyte Purification: To obtain a highly pure population, culture the cells in glucose-free RPMI 1640 medium supplemented with B27 for 2-3 days. Cardiomyocytes can survive by metabolizing lactate, while most other cell types will be eliminated.

-

Maintenance: Maintain the purified hiPSC-CMs in RPMI 1640/B27 with insulin, changing the medium every 2-3 days.

Protocol 2: Electrophysiological Recording of Action Potentials and IKs Current

This protocol describes the use of whole-cell patch-clamp to record action potentials and IKs currents from single hiPSC-CMs treated with this compound.

Materials:

-

Purified hiPSC-CMs

-

Borosilicate glass capillaries for patch pipettes

-

Patch-clamp amplifier and data acquisition system

-

Microscope

-

Micromanipulator

-

External solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH)

-

Internal solution (for action potential recording): 120 mM K-gluconate, 20 mM KCl, 5 mM NaCl, 5 mM Mg-ATP, 10 mM HEPES, 10 mM EGTA (pH adjusted to 7.2 with KOH)

-

Internal solution (for IKs recording): 120 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 5 mM Mg-ATP (pH adjusted to 7.2 with KOH)

-

This compound stock solution (in DMSO)

Procedure:

-

Cell Preparation: Plate purified hiPSC-CMs on small glass coverslips coated with Matrigel at a low density suitable for single-cell patching. Allow cells to adhere and recover for at least 24-48 hours.

-

This compound Treatment: Prepare the desired concentration of this compound in the external solution (e.g., 1 µM). The final DMSO concentration should be kept below 0.1%. Incubate the cells with the this compound-containing solution for a predetermined time (e.g., 10-15 minutes) before recording. A vehicle control (DMSO) should be run in parallel.

-

Patch-Clamp Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Transfer a coverslip with hiPSC-CMs to the recording chamber on the microscope stage and perfuse with the external solution (with or without this compound).

-

Establish a giga-ohm seal between the patch pipette and a single, spontaneously beating cardiomyocyte.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Action Potential Recording (Current-Clamp):

-